molecular formula C22H25NO3 B14234511 N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide CAS No. 594872-53-4

N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide

Cat. No.: B14234511
CAS No.: 594872-53-4
M. Wt: 351.4 g/mol
InChI Key: PZYWGXPZWGPWHS-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide is a complex organic compound with the molecular formula C22H25NO3. This compound is characterized by the presence of a cyclobutyl ring, a benzamide group, and methoxy and methyl substituents on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide typically involves multiple steps, including the formation of the cyclobutyl ring and the subsequent attachment of the benzamide group. One common method involves the reaction of 3,5-dimethylbenzoic acid with cyclobutanone in the presence of a suitable catalyst to form the cyclobutyl ketone intermediate. This intermediate is then reacted with 3-methoxy-2-methylbenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or cyclobutyl derivatives.

Scientific Research Applications

N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxybenzamide
  • N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-2-methylbenzamide
  • N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-4-methylbenzamide

Uniqueness

N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

594872-53-4

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-(3,5-dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide

InChI

InChI=1S/C22H25NO3/c1-14-11-15(2)13-17(12-14)20(24)22(9-6-10-22)23-21(25)18-7-5-8-19(26-4)16(18)3/h5,7-8,11-13H,6,9-10H2,1-4H3,(H,23,25)

InChI Key

PZYWGXPZWGPWHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2(CCC2)NC(=O)C3=C(C(=CC=C3)OC)C)C

Origin of Product

United States

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